molecular formula C16H22O2 B1662024 4-(trans-4-n-Propylcyclohexyl)benzoic acid CAS No. 65355-29-5

4-(trans-4-n-Propylcyclohexyl)benzoic acid

Cat. No. B1662024
CAS RN: 65355-29-5
M. Wt: 246.34 g/mol
InChI Key: VACLULPMEXHBMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trans-4-alkyl cyclohexyl benzoic acid involves the use of trans-4-propylcyclohexyl trifluoromethanesulfonate, ethanol, diacetone palladium dichloride, bis(diphenylphosphino) ethane, and cesium carbonate . The reaction is carried out in a high-pressure reaction kettle at 70°C for 20 hours .


Molecular Structure Analysis

The molecular formula of 4-(trans-4-n-Propylcyclohexyl)benzoic acid is C16H22O2 . The InChI key is VACLULPMEXHBMD-JOCQHMNTSA-N .


Physical And Chemical Properties Analysis

4-(trans-4-n-Propylcyclohexyl)benzoic acid is a white to almost white crystal or powder . It has a melting point of 206°C . The compound is stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

4-(trans-4-n-Propylcyclohexyl)benzoic acid has been a subject of interest in the field of chemical synthesis. Hong (2004) successfully synthesized 4-(trans-4′-n-Propylcyclohexyl)cyclohexylcarboxylic acid through hydrogenation of 4-(trans-4′-n-propylcyclohexyl)benzoic acid, achieving a 100.0% conversion rate under optimal conditions (Hong, 2004). Similarly, Szczucinski and Dąbrowski (1982) described a method for obtaining 4-(trans-4'-n-alkylcyclohexyl) benzoic acids from alkanoyl chlorides, cyclohexene, and benzene, expanding the range of related compounds (Szczucinski & Dąbrowski, 1982).

Application in Liquid Crystal Research

This compound has significant applications in the study of liquid crystals. Grasso (1987) utilized 4-(Trans-4'-n-propylcyclohexyl)-benzoic-acid-trans-4'-n-propylcyclohexylester to demonstrate a new method for locating phase transitions in liquid crystals (Grasso, 1987). Moreover, the work of Wei et al. (2008) explored hydrogen-bonded liquid crystalline complexes involving 4-(trans-4-propylcyclohexyl) benzoic acid, revealing insights into phase transitions and hydrogen bonding (Wei et al., 2008).

Exploration in Stereochemistry and Pharmaceutical Applications

Stereochemistry, particularly in the context of pharmaceutical research, has also seen the use of this compound. Szammer et al. (2006) discussed the preparation of trans-4-substituted cyclohexane carboxylic acids, including 4-(trans-4-n-Propylcyclohexyl)benzoic acid, as precursors for physiologically active agents in treating diseases like cancer and osteoporosis (Szammer et al., 2006).

Implications in Food Science and Environmental Studies

Del Olmo et al. (2017) provided a broader perspective by discussing benzoic acid derivatives, including 4-(trans-4-n-Propylcyclohexyl)benzoic acid, in the context of their natural occurrence in foods and as additives, addressing their widespread use and potential controversies (Del Olmo et al., 2017)

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-(4-propylcyclohexyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h8-13H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACLULPMEXHBMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983975
Record name 4-(4-Propylcyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(trans-4-n-Propylcyclohexyl)benzoic acid

CAS RN

65355-29-5
Record name 4-(4-Propylcyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50983975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(trans-4-propylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.601
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Grasso - Liquid Crystals, 1987 - Taylor & Francis
A fast method for locating phase transitions by dynamic dilatometric measurements is described. 4-(Trans-4'-n-propylcyclohexyl)-benzoic-acid-trans-4'-n-propylcyclohexylester and the 4…
Number of citations: 13 www.tandfonline.com

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